molecular formula C8H12O4 B195343 Ethyl 3-(acetoxy)crotonate CAS No. 29214-62-8

Ethyl 3-(acetoxy)crotonate

Cat. No. B195343
CAS RN: 29214-62-8
M. Wt: 172.18 g/mol
InChI Key: VSCUAMOPAHJJTA-WAYWQWQTSA-N
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Description

Ethyl 3-(acetoxy)crotonate is an organic compound with the molecular formula C8H12O4 . It is an impurity of Edaravone, a medication used to treat stroke and amyotrophic lateral sclerosis (ALS) .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(acetoxy)crotonate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI Key is VSCUAMOPAHJJTA-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-(acetoxy)crotonate are not available, similar compounds like ethyl crotonate and acetoacetic esters are known to undergo reactions such as hydroboration and electrophilic addition .


Physical And Chemical Properties Analysis

Ethyl 3-(acetoxy)crotonate has a boiling point of 87-88°C at 8 Torr and a density of 1.0583 g/cm3 . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl 3-(acetoxy)crotonate plays a significant role in the synthesis of organic compounds. For example, it is used in the synthesis of 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate leading to pestalotin, which demonstrates its utility in complex organic synthesis processes (Takeda, Amano & Tsuboi, 1977).

Enethiol Rearrangements

Ethyl 3-(acetoxy)crotonate is also involved in enethiol rearrangements. For example, ethyl acetoacetate, a related compound, has been alkylated with crotyl bromides to give ethyl 3-alkylthio-crotonates. These compounds can undergo a variety of rearrangement reactions, highlighting the versatility of ethyl 3-(acetoxy)crotonate in chemical transformations (Dalgaard & Lawesson, 1972).

NMR Spectroscopy Studies

In NMR spectroscopy, ethyl 3-(acetoxy)crotonate derivatives, such as ethyl 3-(glycosylamino)crotonates, have been studied for their spectral characteristics. This research enhances the understanding of molecular structures and bonding in these compounds (Gómez Sánchez, Aldave & Scheidegger, 1969).

Stereoselective Reactions

The compound is used in stereoselective reactions, such as in the study of substrate stereochemistry in enzymatic reactions. It's used for preparing specific stereoisomers of organic compounds, demonstrating its application in selective synthesis processes (Willadsen & Eggerer, 1975).

Atmospheric Chemistry

In atmospheric chemistry, derivatives of ethyl 3-(acetoxy)crotonate, such as ethyl crotonate, have been studied for their reactions with OH radicals and Cl atoms. This research contributes to understanding the environmental impact and atmospheric behavior of these compounds (Teruel et al., 2012).

Safety And Hazards

Ethyl 3-(acetoxy)crotonate is a flammable liquid and vapor that can cause serious eye irritation . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

ethyl (Z)-3-acetyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUAMOPAHJJTA-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229266
Record name 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)-
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(acetoxy)crotonate

CAS RN

26805-39-0, 29214-62-8, 27750-19-2
Record name 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)-
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Record name NSC167587
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 3-(acetyloxy)-, ethyl ester, (Z)-
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Record name Ethyl 3-acetoxy-2-butenoate
Source European Chemicals Agency (ECHA)
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Record name Ethyl 3-(acetoxy)crotonate
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Record name Ethyl 3-(acetoxy)isocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JWE Glattfeld, EC Lee - Journal of the American Chemical Society, 1940 - ACS Publications
… They then transformed the ethyl 3-bromo-crotonate into ethyl 3-acetoxy-crotonate, which in turn was hydrolyzed to 3-hydroxy-crotonic acid. The entire sketchily-described procedure of …
Number of citations: 6 pubs.acs.org
SH Wentland - 1968 - search.proquest.com
… There are indications that the stereochemistry of ethyl 3-acetoxycrotonate (77) obtained from the rearrangement of 1-ethoxyvinyl acetate, is of the Z configuration. When the above …
Number of citations: 2 search.proquest.com

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